2-Morpholin-4-yl-2-pyridin-2-ylacetamide

CAS No.: 719279-72-8

Cat. No.: VC4361930

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 719279-72-8 |

|---|---|

| Molecular Formula | C11H15N3O2 |

| Molecular Weight | 221.26 |

| IUPAC Name | 2-morpholin-4-yl-2-pyridin-2-ylacetamide |

| Standard InChI | InChI=1S/C11H15N3O2/c12-11(15)10(9-3-1-2-4-13-9)14-5-7-16-8-6-14/h1-4,10H,5-8H2,(H2,12,15) |

| Standard InChI Key | NEOSOWFAVCWRJJ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(C2=CC=CC=N2)C(=O)N |

Introduction

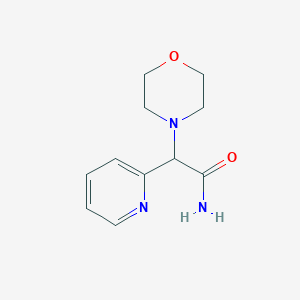

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The IUPAC name of this compound is 2-morpholin-4-yl-2-pyridin-2-ylacetamide, reflecting its core structure: a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a pyridine ring via an acetamide group. Its systematic name ensures unambiguous identification across chemical databases .

Structural Representation

The compound’s structure is defined by the following features:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom at the 2-position.

-

Morpholine ring: A saturated six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.

-

Acetamide linker: A carbonyl group () bridging the two rings, with an amine () substituent .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 221.26 g/mol | |

| SMILES | C1COCCN1C(C2=CC=NC=C2)C(=O)N | |

| InChI Key | REWIGGQBAYLJCU-UHFFFAOYSA-N | |

| CAS Number | 719279-72-8 |

Synthetic Routes and Derivative Formation

Nucleophilic Substitution and Condensation Reactions

The synthesis of 2-morpholin-4-yl-2-pyridin-2-ylacetamide typically involves nucleophilic substitution or condensation reactions. For instance:

-

Morpholine activation: Morpholine reacts with 2-chloropyridine derivatives under basic conditions (e.g., ) to form intermediates .

-

Acetamide formation: The intermediate undergoes coupling with activated acetic acid derivatives (e.g., ethyl chloroacetate) to introduce the acetamide group .

A representative synthesis pathway is illustrated below:

Derivative Synthesis for Bioactivity Optimization

Structural analogs of this compound have been synthesized to enhance pharmacological properties. For example:

-

Pyrimidine-linked derivatives: Incorporating pyrimidine rings improves kinase inhibition, as seen in imidazo[2,1-b]thiazole acetamide derivatives with anticancer activity .

-

Piperazine modifications: Adding piperazine groups enhances CNS penetration, critical for neuroactive compounds .

Pharmacological and Biological Insights

Central Nervous System Activity

Morpholine derivatives are known to modulate histamine H receptors and dopamine transporters, making them candidates for treating CNS disorders. The compound’s ability to cross the blood-brain barrier is attributed to its moderate logP (~1.5) and low molecular weight . In preclinical models, analogs like SUVN-G3031 demonstrated wake-promoting effects via H receptor inverse agonism .

Anticancer Activity

Imidazo[2,1-b]thiazole acetamide derivatives bearing morpholine groups exhibit potent cytotoxicity against cancer cell lines. For example:

-

Compound 5l: Inhibited MDA-MB-231 (breast cancer) cells with an IC of 1.4 μM, surpassing sorafenib’s activity (IC = 5.2 μM) .

-

Mechanism: These compounds target VEGFR2 kinase and induce apoptosis via caspase-3 activation .

Applications and Future Directions

Drug Discovery

This compound serves as a scaffold for developing:

-

Anticancer agents: Optimizing substituents to enhance VEGFR2 inhibition .

-

Neurotherapeutics: Modifying the acetamide linker to improve H receptor affinity .

Chemical Biology Probes

Its fluorescent derivatives (e.g., pyridinyl-tagged analogs) are used to study protein-ligand interactions in kinase signaling pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume